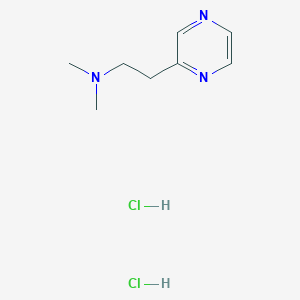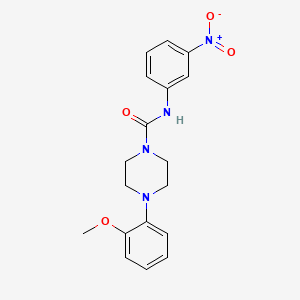
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine core, which is a six-membered ring containing two nitrogen atoms, and is substituted with 2-methoxyphenyl and 3-nitrophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of Piperazine-1-carboxamide: Piperazine-1-carboxamide can be synthesized through the reaction of piperazine with an appropriate carboxylic acid derivative.
Introduction of 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where the piperazine-1-carboxamide reacts with 2-methoxyphenyl halide.
Introduction of 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced through a similar nucleophilic substitution reaction, where the intermediate compound reacts with 3-nitrophenyl halide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, large-scale reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the 3-nitrophenyl moiety can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can also be reduced to an amine, resulting in the formation of a different compound.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution Reactions: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides or aryl halides.
Major Products Formed:
Oxidation Products: Nitroso derivatives and nitrate derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the biological or chemical context in which the compound is used. For example, in medicinal applications, the compound may bind to specific receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
4-(2-Methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carboxamide: This compound has a similar structure but with a different position of the nitro group on the phenyl ring.
4-(2-Methoxyphenyl)-N-(2-nitrophenyl)piperazine-1-carboxamide: This compound has the nitro group in a different position on the phenyl ring.
4-(2-Methoxyphenyl)-N-(3-nitrophenyl)piperazine-2-carboxamide: This compound has a similar structure but with a different position of the carboxamide group on the piperazine ring.
These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-nitrophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4/c1-26-17-8-3-2-7-16(17)20-9-11-21(12-10-20)18(23)19-14-5-4-6-15(13-14)22(24)25/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLBBWJKTDGVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
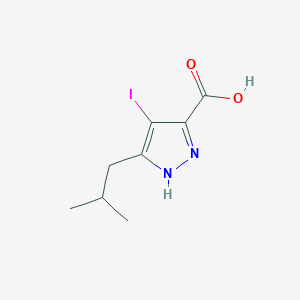
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)

![2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2574182.png)
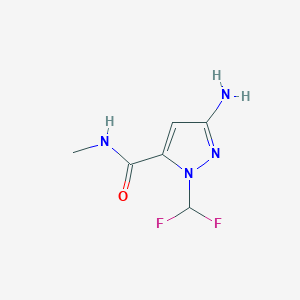
![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
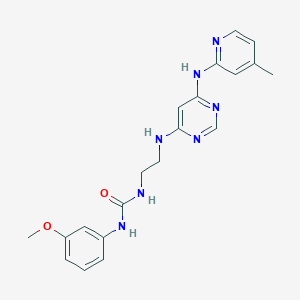

![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2574189.png)
![1,7-bis(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2574192.png)

![2-[(1-Tert-butylazetidin-3-yl)oxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2574196.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2574197.png)
